![molecular formula C18H15ClN2O2 B2864584 2-chloro-N-(2-ethoxyquinolin-8-yl)benzamide CAS No. 1251559-40-6](/img/structure/B2864584.png)
2-chloro-N-(2-ethoxyquinolin-8-yl)benzamide
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Description
2-chloro-N-(2-ethoxyquinolin-8-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of quinoline and has shown promising results in various scientific research studies.
Scientific Research Applications
Pharmaceutical Research
This compound has potential applications in pharmaceutical research due to its structural similarity to other benzamide derivatives known for their therapeutic properties. Benzamides are utilized in the development of treatments for conditions such as hyperactivity, cancer, and hypercholesterolemia. The ethoxyquinolin moiety could be explored for its anti-tumour, antibacterial, and anti-inflammatory activities .
Antioxidant and Metal Chelating Activity
The benzamide class of compounds has shown antioxidant and metal chelating activities. The specific structure of this compound could be investigated for its ability to scavenge free radicals and chelate metals, which is valuable in the prevention of oxidative stress-related diseases .
Antibacterial Applications
Benzamide derivatives have demonstrated antibacterial properties. The compound could be synthesized and tested against various gram-positive and gram-negative bacteria to assess its efficacy as a potential antibacterial agent .
properties
IUPAC Name |
2-chloro-N-(2-ethoxyquinolin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-2-23-16-11-10-12-6-5-9-15(17(12)21-16)20-18(22)13-7-3-4-8-14(13)19/h3-11H,2H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJOEQAFPFHPAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=CC=C2NC(=O)C3=CC=CC=C3Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-ethoxyquinolin-8-yl)benzamide |
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